Calcein

Catalog No.
S522501
CAS No.
1461-15-0
M.F
C30H26N2O13
M. Wt
622.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcein

CAS Number

1461-15-0

Product Name

Calcein

IUPAC Name

2-[[7'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxymethyl)amino]acetic acid

Molecular Formula

C30H26N2O13

Molecular Weight

622.5 g/mol

InChI

InChI=1S/C30H26N2O13/c33-21-7-23-19(5-15(21)9-31(11-25(35)36)12-26(37)38)30(18-4-2-1-3-17(18)29(43)45-30)20-6-16(22(34)8-24(20)44-23)10-32(13-27(39)40)14-28(41)42/h1-8,33-34H,9-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)

InChI Key

DEGAKNSWVGKMLS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C(=C4)CN(CC(=O)O)CC(=O)O)O)OC5=C3C=C(C(=C5)O)CN(CC(=O)O)CC(=O)O

Solubility

Soluble in DMSO

Synonyms

Calcein; Fluorexon; Oftasceine; Oftasceina; Oftasceinum;

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C(=C4)CN(CC(=O)O)CC(=O)O)O)OC5=C3C=C(C(=C5)O)CN(CC(=O)O)CC(=O)O

Description

The exact mass of the compound Calcein is 622.1435 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 298193. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Fluoresceins - Supplementary Records. It belongs to the ontological category of xanthene dye in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Calcein is a colorless organic compound belonging to the class of fluorophores (fluorescent molecules) []. It is derived from fluorescein, another common fluorophore. Calcein's significance lies in its ability to emit green fluorescence when excited by light, making it a valuable tool for cell viability assays, ion detection, and other biological studies.


Molecular Structure Analysis

Calcein possesses a complex molecular structure with the formula C30H26N2O13. Key features include:

  • Xanthene backbone: The core structure is a xanthene ring system, consisting of fused benzene rings with oxygen atoms. This core allows for efficient fluorescence [].
  • Carboxylic acid groups: Four carboxylic acid groups (COOH) are attached to the xanthene backbone, making calcein a tetrametacyclic acid. These groups influence its solubility and interaction with other molecules [].
  • Hydroxyl groups: Two hydroxyl groups (OH) are present on the molecule, contributing to its water solubility and potential for hydrogen bonding [].

Chemical Reactions Analysis

Synthesis

Decomposition

Calcein can undergo thermal decomposition at high temperatures, breaking down into smaller molecules [].

Other relevant reactions

Calcein can be modified with various functional groups to create derivatives with specific properties. For instance, calcein acetoxymethyl ester (calcein AM) is a non-fluorescent form that becomes fluorescent upon cleavage by enzymes inside cells.

Physical and Chemical Properties

  • Melting point: Not readily available due to decomposition at high temperatures [].
  • Boiling point: Not applicable as calcein decomposes before reaching boiling point [].
  • Solubility: Calcein is moderately soluble in water and various organic solvents [].
  • Stability: Calcein is relatively stable under physiological conditions (pH 7.4) but can degrade under acidic or basic environments and strong light exposure.

Calcein is generally considered a safe compound with low toxicity []. However, some precautions are recommended:

  • Skin and eye contact: Calcein can cause mild irritation upon contact with skin or eyes. Standard laboratory practices for handling chemicals should be followed, including wearing gloves, eye protection, and working in a well-ventilated area [].
  • Disposal: Calcein waste should be disposed of according to local regulations for biohazardous materials [].

Cell Viability Assay

Calcein, often used in its cell-permeable form calcein AM, is a well-established indicator of live cells. Calcein AM is a non-fluorescent molecule that can enter living cells. Once inside, intracellular esterases cleave the AM portion, leaving behind calcein. Calcein is a fluorescent molecule, emitting a green signal when excited by specific wavelengths of light [1].

Since only live cells with intact membranes can retain calcein, this method allows researchers to distinguish viable cells from dead or damaged ones based on their fluorescence intensity. This is useful in a variety of applications, including:

  • Cytotoxicity testing: Assessing the effects of drugs or environmental factors on cell health [1].
  • Cell proliferation studies: Monitoring cell growth and division [2].
  • Drug discovery: Identifying potential therapeutic agents by measuring their impact on cell viability [2].

[1] Use of Calcein-AM for Identifying Live Mammalian Cells. )[2] Calcein AM Cell Viability Assay Kit. ThermoFisher Scientific [commercial resource, not a scientific publication]

Calcium Ion Indicator

Calcein can also bind to calcium ions (Ca2+), another valuable application in cell biology. When calcein binds to calcium, it undergoes a conformational change that alters its fluorescence properties. This allows researchers to monitor changes in intracellular calcium concentration, which is a crucial signaling molecule involved in many cellular processes [3].

By measuring calcium influx or efflux, scientists can gain insights into various cellular activities, such as:

  • Neurotransmitter release: Understanding how neurons communicate with each other [3].
  • Muscle contraction: Investigating the mechanisms of muscle function [4].
  • Fertilization: Studying the process by which sperm and egg fuse to form a zygote [5].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-3.1

Exact Mass

622.1435

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V0YM2B16TS

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Irritant

Irritant

Other CAS

1461-15-0

Wikipedia

Oftasceine

General Manufacturing Information

Glycine, N,N'-[(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl)bis(methylene)]bis[N-(carboxymethyl)-: ACTIVE

Dates

Modify: 2023-08-15
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2: Pan L, Alagapan S, Franca E, Leondopulos SS, DeMarse TB, Brewer GJ, Wheeler BC. An in vitro method to manipulate the direction and functional strength between neural populations. Front Neural Circuits. 2015 Jul 14;9:32. doi: 10.3389/fncir.2015.00032. eCollection 2015. Review. PubMed PMID: 26236198; PubMed Central PMCID: PMC4500931.
3: Ma Y, Abbate V, Hider RC. Iron-sensitive fluorescent probes: monitoring intracellular iron pools. Metallomics. 2015 Feb;7(2):212-22. doi: 10.1039/c4mt00214h. Review. PubMed PMID: 25315476.
4: Bhonsle JB, Clark T, Bartolotti L, Hicks RP. A brief overview of antimicrobial peptides containing unnatural amino acids and ligand-based approaches for peptide ligands. Curr Top Med Chem. 2013;13(24):3205-24. Review. PubMed PMID: 24200355.
5: Washizu M. Electroporation and electrofusion in field-tailored microstructures. Conf Proc IEEE Eng Med Biol Soc. 2013;2013:2829-32. doi: 10.1109/EMBC.2013.6610129. Review. PubMed PMID: 24110316.
6: Belliere J, Devun F, Cottet-Rousselle C, Batandier C, Leverve X, Fontaine E. Prerequisites for ubiquinone analogs to prevent mitochondrial permeability transition-induced cell death. J Bioenerg Biomembr. 2012 Feb;44(1):207-12. doi: 10.1007/s10863-012-9406-7. Review. Erratum in: J Bioenerg Biomembr. 2012 Jun;44(3):397. PubMed PMID: 22246424.
7: Giordano G, Hong S, Faustman EM, Costa LG. Measurements of cell death in neuronal and glial cells. Methods Mol Biol. 2011;758:171-8. doi: 10.1007/978-1-61779-170-3_11. Review. PubMed PMID: 21815065.
8: Schoonen WG, Westerink WM, Horbach GJ. High-throughput screening for analysis of in vitro toxicity. EXS. 2009;99:401-52. Review. PubMed PMID: 19157069.
9: Ichikawa S, Kuroiwa T. [Novel method for preparing vesicles from a monodisperse emulsion aimed at controlling the size and improving the entrapment yield]. Yakugaku Zasshi. 2008 May;128(5):681-6. Review. Japanese. PubMed PMID: 18451613.
10: Reymond JL. Substrate arrays for fluorescence-based enzyme fingerprinting and high-throughput screening. Ann N Y Acad Sci. 2008;1130:12-20. Epub 2007 Dec 20. Review. PubMed PMID: 18096855.
11: Scott WR, Baek SB, Jung D, Hancock RE, Straus SK. NMR structural studies of the antibiotic lipopeptide daptomycin in DHPC micelles. Biochim Biophys Acta. 2007 Dec;1768(12):3116-26. Epub 2007 Sep 15. Review. PubMed PMID: 17945184.
12: Fonseca PC, Nihei OK, Savino W, Spray DC, Alves LA. Flow cytometry analysis of gap junction-mediated cell-cell communication: advantages and pitfalls. Cytometry A. 2006 Jun;69(6):487-93. Review. PubMed PMID: 16646046.
13: Ouellet M, Otis F, Voyer N, Auger M. Biophysical studies of the interactions between 14-mer and 21-mer model amphipathic peptides and membranes: insights on their modes of action. Biochim Biophys Acta. 2006 Sep;1758(9):1235-44. Epub 2006 Mar 15. Review. PubMed PMID: 16579961.
14: Ikari A. [Regulatory mechanisms of intracellular distribution of Na+-dependent glucose transporter and the role in recovery from cellular injury]. Yakugaku Zasshi. 2004 Dec;124(12):959-64. Review. Japanese. PubMed PMID: 15577265.
15: Goddard JP, Reymond JL. Recent advances in enzyme assays. Trends Biotechnol. 2004 Jul;22(7):363-70. Review. PubMed PMID: 15245909.
16: Ohata H, Yamada H, Niioka T, Yamamoto M, Momose K. Optical bioimaging: from living tissue to a single molecule: calcium imaging in blood vessel in situ employing two-photon excitation fluorescence microscopy. J Pharmacol Sci. 2003 Nov;93(3):242-7. Review. PubMed PMID: 14646239.
17: Young MF, Bi Y, Ameye L, Chen XD. Biglycan knockout mice: new models for musculoskeletal diseases. Glycoconj J. 2002 May-Jun;19(4-5):257-62. Review. PubMed PMID: 12975603.
18: Lee TC, Mohsin S, Taylor D, Parkesh R, Gunnlaugsson T, O'Brien FJ, Giehl M, Gowin W. Detecting microdamage in bone. J Anat. 2003 Aug;203(2):161-72. Review. PubMed PMID: 12924817; PubMed Central PMCID: PMC1571153.
19: Rama Rao KV, Jayakumar AR, Norenberg DM. Ammonia neurotoxicity: role of the mitochondrial permeability transition. Metab Brain Dis. 2003 Jun;18(2):113-27. Review. PubMed PMID: 12822830.
20: Kaplan LD. The analysis of articular cartilage after thermal exposure: "Is red really dead?". Arthroscopy. 2003 Mar;19(3):310-3. Review. PubMed PMID: 12627157.

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